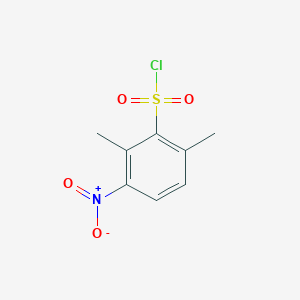

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,6-dimethyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-4-7(10(11)12)6(2)8(5)15(9,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHKOZMKZKNUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499629 | |

| Record name | 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-57-9 | |

| Record name | 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,6-dimethylbenzene (xylene) followed by sulfonation and chlorination. The general steps are as follows:

Nitration: 2,6-Dimethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonyl group.

Chlorination: Finally, the sulfonic acid derivative is treated with thionyl chloride (SOCl2) to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Oxidation Reactions: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like pyridine.

Reduction: Hydrogenation is performed under atmospheric or elevated pressure with a palladium catalyst. Chemical reduction with tin(II) chloride is carried out in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, which can alter their properties and functions.

Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The nitro group can also participate in redox reactions, being reduced to an amino group under appropriate conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

- CAS No.: 69383-57-9

- Molecular Formula: C₈H₈ClNO₄S

- Molecular Weight : 249.67 g/mol

Structural Features :

This compound features a benzene ring substituted with two methyl groups (positions 2 and 6), a nitro group (position 3), and a sulfonyl chloride group (position 1). The electron-withdrawing nitro group and sterically hindering methyl groups significantly influence its reactivity and stability compared to simpler sulfonyl chlorides.

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Analogs (based on similarity scores and structural motifs from ):

| Compound Name | CAS No. | Substituents | Molecular Weight | Similarity Score |

|---|---|---|---|---|

| 2,4-Difluorobenzene-1-sulfonyl chloride | 13918-92-8 | 2-F, 4-F, -SO₂Cl | 217.00 | 0.92 |

| 2,3,4-Trifluorobenzene-1-sulfonyl chloride | 175278-08-7 | 2-F, 3-F, 4-F, -SO₂Cl | 235.00 | 0.85 |

| 4-Fluorobenzene-1-sulfonyl chloride | 349-88-2 | 4-F, -SO₂Cl | 178.59 | 0.84 |

| 2-Fluoro-5-methylbenzene-1-sulfonyl chloride | 870704-14-6 | 2-F, 5-CH₃, -SO₂Cl | 208.65 | 0.84 |

Critical Observations :

Electron Effects :

- The nitro group in 2,6-dimethyl-3-nitrobenzene-1-sulfonyl chloride is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety compared to fluorine-substituted analogs. This makes it more reactive in nucleophilic substitutions (e.g., sulfonamide formation) .

- Fluorine substituents (e.g., in 2,4-difluoro derivatives) provide moderate electron withdrawal but less activation than nitro groups.

In contrast, fluorine atoms (smaller and less bulky) in analogs like 2,4-difluorobenzene-1-sulfonyl chloride impose minimal steric resistance .

Stability and Handling :

- Nitro-substituted sulfonyl chlorides are generally less stable than fluorine-substituted analogs due to increased susceptibility to hydrolysis and thermal decomposition. Storage conditions for 2,6-dimethyl-3-nitrobenzene-1-sulfonyl chloride likely require stricter moisture control than fluorinated counterparts .

Biological Activity

2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative known for its significant biological activity. This compound is utilized in various pharmaceutical applications, primarily due to its reactivity and ability to modify biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is C₉H₈ClN₁O₃S. It features a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl) attached to a dimethyl-substituted benzene ring.

| Property | Value |

|---|---|

| Molecular Weight | 233.68 g/mol |

| CAS Number | 62564-49-2 |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride primarily arises from its electrophilic nature, allowing it to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with various nucleophiles, leading to the formation of sulfonamides or other derivatives that exhibit diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with sulfonyl chloride moieties often exhibit antimicrobial properties. For instance, modifications of sulfonamides have been shown to enhance their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of electron-withdrawing groups like nitro enhances their antibacterial activity .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of sulfonamide derivatives. Compounds similar to 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride have demonstrated effectiveness against viruses such as coxsackievirus B and influenza viruses . The mechanism involves inhibition of viral replication through interaction with viral proteins.

Antitumor Activity

Sulfonamide derivatives are also being investigated for their anticancer properties. They have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms that may include induction of apoptosis and cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various sulfonamide derivatives against multi-drug resistant strains. Results indicated that modifications similar to those found in 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride significantly improved antibacterial potency (IC50 values ranging from 5–15 µg/mL) .

- Antiviral Research : In a study focusing on antiviral agents, compounds based on the structure of 2,6-Dimethyl-3-nitrobenzene-1-sulfonyl chloride were tested against coxsackievirus B. The results showed a reduction in viral load by over 70%, suggesting substantial antiviral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.